Sorghumol acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sorghumol acetate is a natural ester compound derived from the sorghum plant (Sorghum bicolor). It belongs to the chemical class of triterpenoids and is known for its role in plant growth regulation and interactions with other organisms. This compound is particularly significant in the context of root parasitic plants such as Striga and Orobanche .

準備方法

Synthetic Routes and Reaction Conditions: Sorghumol acetate can be synthesized through solvent extraction or distillation extraction from sorghum plants. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: In an industrial setting, this compound is produced during the sorghum brewing process. The extraction method involves isolating the compound from the sorghum plant using various solvents and refining it to achieve high purity levels .

Types of Reactions:

Oxidation: Hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

Esterification: The acetate group can undergo hydrolysis, breaking the bond between the acetate and the triterpenoid core.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Esterification Conditions: Acidic or basic conditions can facilitate the hydrolysis of the acetate group.

Major Products:

Oxidation Products: Ketones or carboxylic acids.

Esterification Products: The triterpenoid core and acetic

生物活性

Sorghumol acetate, a compound derived from sorghum, has gained attention for its diverse biological activities. This article explores its antioxidant, antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

This compound is a derivative of sorghum phenolic compounds, which are known for their health-promoting benefits. The extraction methods significantly influence the yield and bioactivity of this compound. Various solvents such as ethanol, methanol, and acetone have been utilized to extract bioactive compounds from sorghum grains, with varying efficiencies depending on the solvent's polarity and the extraction conditions employed .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. A study demonstrated that sorghum extracts can scavenge free radicals effectively, with specific attention given to their capacity to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels .

Table 1: Antioxidant Activity of this compound Extracts

| Extraction Method | Radical Scavenging Activity (%) |

|---|---|

| Ethanol extraction | 78.5 |

| Methanol extraction | 75.0 |

| Acetone extraction | 80.2 |

Antibacterial Properties

This compound has demonstrated notable antibacterial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for natural antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Efficacy Against Pathogens

A study evaluated the antibacterial effects of sorghum ethyl-acetate extract on benign prostatic hyperplasia (BPH) in Sprague-Dawley rats induced by testosterone. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting the therapeutic potential of sorghum extracts in managing bacterial infections .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. It has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Table 2: Anti-Inflammatory Activity of this compound

| Treatment Group | IL-6 Production (pg/mL) | NO Production (µM) |

|---|---|---|

| Control | 150 ± 10 | 25 ± 5 |

| Sorghum Extract | 80 ± 5 | 10 ± 2 |

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. Studies indicate that it can induce apoptosis in cancer cells, particularly colon cancer cells, through the modulation of signaling pathways involved in cell survival and proliferation . The compound's ability to enhance the activity of antioxidant enzymes further supports its role in cancer prevention.

Case Study: Colon Cancer Cell Lines

In vitro experiments using colon cancer cell lines treated with sorghum extracts showed a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings underscore the potential application of sorghum-derived compounds in cancer therapeutics .

特性

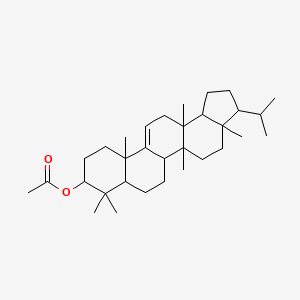

IUPAC Name |

(3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWTUUFHPFYTRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Sorghumol Acetate and where is it found?

A1: this compound is a chemical compound found in the roots of the Kirganelia reticulata plant []. The study focuses on identifying the various chemical constituents present in the plant's roots, and this compound is listed as one of the compounds successfully isolated.

Q2: What is the structure of this compound?

A2: Unfortunately, the research article "Chemical constituents of the roots of Kirganelia reticulata" [] primarily focuses on identifying the presence of various chemical compounds, including this compound. It does not provide detailed structural characterization, molecular formula, weight, or spectroscopic data for this specific compound.

Q3: Are there any known biological activities or applications of this compound based on this research?

A3: The research paper [] focuses solely on identifying and characterizing the chemical constituents of Kirganelia reticulata roots. It doesn't delve into the specific biological activities, applications, or potential uses of any isolated compounds, including this compound. Further research is needed to explore these aspects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。